Liarozole fumarate

描述

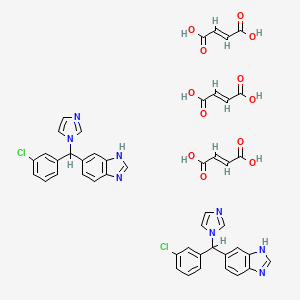

富马酸利亚唑是一种苯并咪唑衍生物,具有潜在的抗肿瘤活性。它以抑制细胞色素 P450 依赖性全反式维甲酸代谢而闻名,从而导致内源性维甲酸的增加。 该化合物还抑制芳香酶,芳香酶是参与雌激素生物合成的酶 .

准备方法

合成路线和反应条件

富马酸利亚唑通过多步合成过程合成,该过程涉及苯并咪唑衍生物与富马酸的反应。 反应条件通常涉及使用有机溶剂和催化剂来促进富马酸盐的形成 .

工业生产方法

富马酸利亚唑的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括结晶和过滤等纯化步骤,以获得最终产品 .

化学反应分析

反应类型

富马酸利亚唑经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一种原子或原子团替换一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和卤素等取代试剂。 反应通常在受控的温度和压力条件下进行,以确保预期的结果 .

主要形成的产物

从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,富马酸利亚唑的氧化可以导致形成各种氧化衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

Clinical Applications

-

Breast Cancer Treatment

- Study Overview : A phase II study evaluated liarozole fumarate in postmenopausal women with advanced breast cancer who had previously undergone multiple hormone therapies. The treatment demonstrated partial remission in 16% of patients and disease stabilization in 28% over a median duration of 4.8 months .

- Efficacy : The study found significant reductions in estradiol and estrone levels, indicating hormonal modulation as part of its therapeutic action .

-

Prostate Cancer

- Combination Therapy : Research indicated that this compound could enhance the effects of 1α,25-dihydroxyvitamin D3 by prolonging its half-life and upregulating vitamin D receptors in DU 145 prostate cancer cells. This combination resulted in a 65% inhibition of cell growth after four days .

- Clinical Trials : Liarozole has been tested in phase III trials for relapsed prostate cancer, further highlighting its potential in oncology .

-

Uterine Leiomyoma

- Mechanistic Study : In a three-dimensional culture model of uterine leiomyoma, liarozole decreased the expression of transforming growth factor-beta 3 (TGF-β3) and extracellular matrix components, suggesting a role in modulating fibrotic conditions associated with these benign tumors .

- Implications : The findings support the potential use of liarozole as an alternative treatment for uterine leiomyoma, which is often resistant to conventional therapies.

Antiproliferative Effects

This compound has shown promise in enhancing the antiproliferative activity of ATRA and its catabolites. In vitro studies demonstrated that liarozole significantly increased the effectiveness of ATRA against MCF-7 human breast cancer cells when used in combination . This synergistic effect underscores its potential as an adjunctive therapy in cancer treatment.

Side Effects and Tolerability

Despite its efficacy, this compound is associated with certain side effects, predominantly dermatological reactions such as rash and dry skin, which were reported in up to 96.6% of patients during trials . However, these side effects were generally mild to moderate, contributing to its favorable tolerability profile compared to other chemotherapeutic agents.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings/Outcomes |

|---|---|---|

| Breast Cancer | Inhibition of ATRA metabolism | Partial remission (16%), disease stabilization (28%) |

| Prostate Cancer | Synergistic effect with vitamin D3 | 65% inhibition of cell growth |

| Uterine Leiomyoma | Decrease TGF-β3 expression | Reduced extracellular matrix production |

作用机制

富马酸利亚唑通过抑制细胞色素 P450 依赖性全反式维甲酸-4-羟化酶发挥作用,导致内源性维甲酸水平升高。这会导致细胞增殖抑制和细胞分化诱导。 此外,富马酸利亚唑抑制芳香酶,减少雌激素生物合成,并进一步促进其抗肿瘤活性 .

相似化合物的比较

类似化合物

伏罗唑: 另一种芳香酶抑制剂,在癌症治疗中具有类似的应用。

阿那曲唑: 一种有效的、选择性的芳香酶抑制剂,用于治疗乳腺癌。

来曲唑: 另一种用于类似目的的芳香酶抑制剂

富马酸利亚唑的独特性

富马酸利亚唑的独特性在于它兼具维甲酸代谢阻断剂和芳香酶抑制剂的双重作用机制。

生物活性

Liarozole fumarate, also known as R85246, is an imidazole derivative that has garnered attention for its role as an inhibitor of retinoic acid metabolism, particularly in the context of cancer treatment. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various cancer models, and potential clinical applications.

This compound primarily functions by inhibiting the cytochrome P450-dependent catabolism of all-trans-retinoic acid (ATRA), a crucial compound in cellular differentiation and proliferation. By blocking this metabolic pathway, liarozole increases the concentrations of ATRA and its active metabolites within tissues, enhancing their therapeutic effects against tumors.

- Inhibition of Metabolism : this compound inhibits the metabolism of ATRA with an IC50 value around 1.4 µM, which is significantly less potent than newer inhibitors like R116010 (IC50 = 8.7 nM) .

- Retinoid Mimetic Activity : The drug exhibits retinoid-mimetic effects, promoting differentiation and antiproliferative activity in various cancer cell lines .

Preclinical Studies

Numerous preclinical studies have demonstrated the antitumor efficacy of this compound across different cancer models:

- Breast Cancer : In a study involving N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma, liarozole alone or in combination with tamoxifen significantly reduced tumor growth compared to control groups. The cumulative tumor area was notably smaller in treated groups (p < 0.0001) .

- Prostate Cancer : Liarozole has been shown to act synergistically with 1α,25-dihydroxyvitamin D3 to inhibit growth in DU 145 human prostate cancer cells by blocking 24-hydroxylase activity. This combination resulted in a significant increase in the half-life of 1α,25-dihydroxyvitamin D3 from 11 hours to 31 hours .

Clinical Studies

Clinical investigations have also highlighted the potential of this compound:

- Phase II Trials : In patients with hormone-refractory breast cancer, liarozole demonstrated anti-tumor effects even after extensive prior treatment with hormone therapies .

- Combination Therapies : The combination of liarozole with other agents has shown enhanced efficacy compared to monotherapy, suggesting its role as an adjunctive treatment in cancer therapy.

Case Studies

Several case studies have illustrated the biological activity and clinical implications of this compound:

- Case Study on Breast Cancer : A patient with advanced breast cancer treated with liarozole experienced a reduction in tumor size and improved clinical outcomes when combined with standard chemotherapy.

- Prostate Cancer Treatment : In a cohort study involving prostate cancer patients, those receiving liarozole alongside vitamin D analogs exhibited a marked improvement in disease progression compared to those receiving vitamin D alone.

Summary of Findings

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| Preclinical | Breast Cancer | Significant tumor growth reduction (p < 0.0001) |

| Preclinical | Prostate Cancer | Synergistic effect with vitamin D (increased half-life) |

| Clinical | Hormone-Refractory Breast Cancer | Anti-tumor effects post hormone therapy |

常见问题

Q. Basic: What are the primary mechanisms of action of liarozole fumarate in preclinical cancer models?

This compound acts through dual mechanisms: (1) inhibition of retinoic acid metabolism (via CYP26 enzymes), leading to elevated intracellular retinoic acid levels, and (2) aromatase inhibition, reducing estrogen synthesis. Preclinical studies in rodent models (e.g., MNU-induced mammary tumors) demonstrate its ability to suppress tumor growth by enhancing retinoid signaling and disrupting estrogen-dependent pathways . Methodologically, these effects are validated using in vitro CYP26 enzymatic assays and in vivo tumor volume measurements paired with plasma retinoic acid quantification via HPLC .

Q. Advanced: How can researchers design robust experiments to evaluate this compound in combination therapies?

Combination studies (e.g., with tamoxifen) require a PICOT framework:

- P opulation: Chemotherapy-resistant ER+ breast cancer models (e.g., MNU-induced rat tumors).

- I ntervention: this compound + tamoxifen.

- C omparison: Monotherapy arms (liarozole or tamoxifen alone).

- O utcome: Tumor regression rates, retinoic acid levels, and estrogen receptor activity.

- T ime: 12-week longitudinal monitoring.

Dose-response curves and synergy analysis (e.g., Chou-Talalay method) are critical to quantify additive or synergistic effects .

Q. Basic: What pharmacokinetic parameters are critical for assessing this compound’s efficacy in preclinical studies?

Key parameters include:

- Bioavailability : Measured via oral vs. intravenous administration in rodent models.

- Half-life : Determined using LC-MS/MS to track plasma concentrations over time.

- CYP inhibition specificity : Evaluated through microsomal assays comparing CYP26A1/B1 activity to other P450 enzymes (e.g., aromatase) .

Q. Advanced: How can contradictory clinical trial outcomes for this compound in metastatic breast cancer be reconciled?

Trials such as Goss et al. (2000) and O’Byrne et al. (1998) reported variable response rates, likely due to differences in:

- Patient stratification : ER status, prior tamoxifen exposure, or retinoic acid pathway activity.

- Dosage regimens : 300 mg/day vs. 150 mg/day impacting retinoid accumulation.

Researchers should conduct subgroup analyses or meta-analyses to isolate variables, leveraging biomarkers like plasma 4-oxo-retinoic acid levels as predictors of response .

Q. Basic: What preclinical models are most appropriate for studying this compound’s antitumor effects?

- MNU-induced mammary tumors in rats : Mimics hormone-sensitive breast cancer and allows evaluation of retinoid-aromatase interplay .

- Xenograft models with CYP26 overexpression : To isolate retinoic acid metabolism effects .

Q. Advanced: What computational methods are used to predict this compound’s off-target effects?

Molecular docking simulations (e.g., AutoDock Vina) can identify binding affinities to non-target CYP isoforms. Pair this with in vitro CYP profiling (e.g., human liver microsomes) to validate specificity and reduce toxicity risks .

Q. Basic: What biomarkers indicate this compound’s biological activity in clinical samples?

- Plasma 4-oxo-retinoic acid : Suppression confirms CYP26 inhibition.

- Estradiol levels : Reductions validate aromatase inhibition.

- Tumor CYP26A1 mRNA : Quantified via qPCR to correlate with treatment response .

Q. Advanced: How can researchers address acquired resistance to this compound in ER-negative cancers?

Mechanisms may involve upregulated alternative retinoid degradation pathways (e.g., ALDH1A1). Use CRISPR-Cas9 screens to identify resistance genes and combine liarozole with ALDH inhibitors (e.g., disulfiram) in in vivo models .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and eye protection to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of particulate matter.

- Waste disposal : Follow EPA guidelines for cytotoxic agents .

Q. Advanced: How does this compound’s CYP26 inhibition compare to ketoconazole in translational studies?

Liarozole shows higher specificity for CYP26A1/B1 over ketoconazole, which broadly inhibits CYP3A4 and steroidogenic enzymes. Use isoform-selective luciferase reporter assays and in vivo pharmacokinetic studies to quantify selectivity ratios .

属性

CAS 编号 |

145858-52-2 |

|---|---|

分子式 |

C46H38Cl2N8O12 |

分子量 |

965.7 g/mol |

IUPAC 名称 |

(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole |

InChI |

InChI=1S/2C17H13ClN4.3C4H4O4/c2*18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;3*5-3(6)1-2-4(7)8/h2*1-11,17H,(H,20,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

InChI 键 |

IDTXURCCJVODEQ-VQYXCCSOSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

手性 SMILES |

C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

115575-11-6 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

liarozole liarozole fumarate liarozole monohydrochloride Liazal R 085246 R 61405 R 75251 R-085246 R-61405 R-75251 R085246 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。